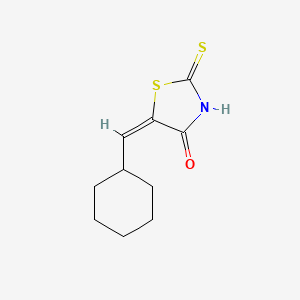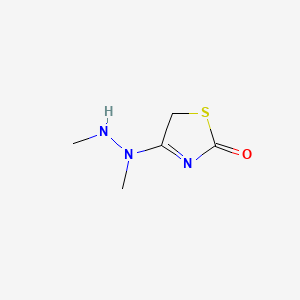
2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- typically involves the reaction of thiazolone derivatives with 1,2-dimethylhydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can lead to a variety of substituted thiazolone compounds.
Scientific Research Applications
2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylhydrazine: A related compound that is used in the synthesis of various hydrazine derivatives.
Thiazolidine: A reduced form of thiazolone that shares some structural similarities.
Sulfoxides and Sulfones: Oxidized derivatives of thiazolone compounds.
Uniqueness
2(5H)-Thiazolone, 4-(1,2-dimethylhydrazino)- is unique due to its specific combination of sulfur and nitrogen atoms within a heterocyclic structure. This unique arrangement imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
76326-94-8 |
|---|---|
Molecular Formula |
C5H9N3OS |
Molecular Weight |
159.21 g/mol |
IUPAC Name |
4-[methyl(methylamino)amino]-5H-1,3-thiazol-2-one |
InChI |
InChI=1S/C5H9N3OS/c1-6-8(2)4-3-10-5(9)7-4/h6H,3H2,1-2H3 |
InChI Key |
ILZLWAOQGYLMMG-UHFFFAOYSA-N |
Canonical SMILES |
CNN(C)C1=NC(=O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)

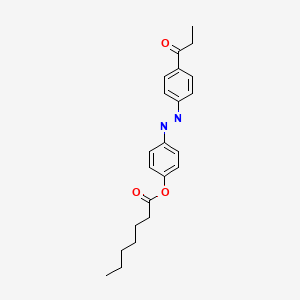
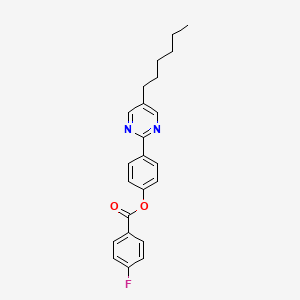
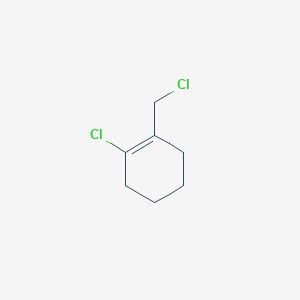

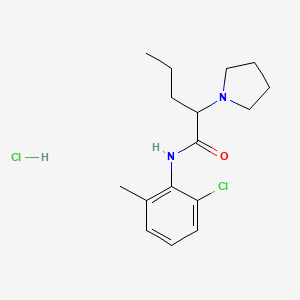
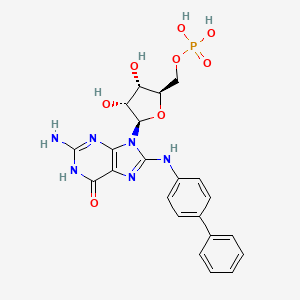
![N-[1,2-Bis(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14441320.png)
![3,5-Bis[(hexadecyloxy)carbonyl]-1-methylpyridin-1-ium iodide](/img/structure/B14441321.png)
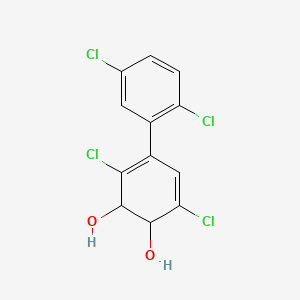
![1-[(Oxiran-2-yl)methyl]-2-(2-phenyl-1,3-dioxolan-2-yl)-1H-benzimidazole](/img/structure/B14441330.png)
